Phenylmethanimine

Description

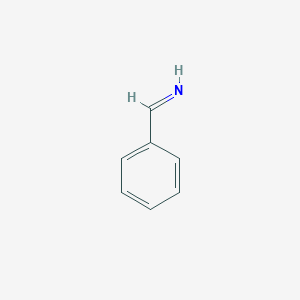

Structure

3D Structure

Properties

IUPAC Name |

phenylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N/c8-6-7-4-2-1-3-5-7/h1-6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFDMODCXODAXLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30330241 | |

| Record name | Phenylmethanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30330241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16118-22-2 | |

| Record name | Phenylmethanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30330241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Phenylmethanimine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylmethanimine, also known as benzaldehyde imine, is a simple aromatic imine with the chemical formula C₆H₅CH=NH. Its fundamental structure, featuring a benzene ring attached to an imine functional group, makes it a valuable building block and a reactive intermediate in a multitude of organic syntheses. This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis, spectroscopic characterization, and a summary of its reactivity. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and materials science.

Chemical and Physical Properties

This compound is primarily encountered as a reactive intermediate, making the isolation of the pure substance challenging. Consequently, some of its physical properties, such as melting and boiling points, are not well-documented for the parent compound. However, extensive data exists for its derivatives and its characterization in solution and the gas phase.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 16118-22-2 | [1] |

| Molecular Formula | C₇H₇N | [1] |

| Molecular Weight | 105.14 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Benzenemethanimine, n-benzylideneamine, benzylimine, benzylidene-amine | [1] |

| Canonical SMILES | C1=CC=C(C=C1)C=N | [1] |

| InChIKey | AFDMODCXODAXLC-UHFFFAOYSA-N | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound, especially given its reactive nature.

Table 2: Spectroscopic Data for this compound and its Derivatives

| Spectroscopic Technique | Observed Data | Comments | Source |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 104; m/z 2nd Highest: 105 | For the parent this compound. | [1] |

| ¹H NMR | δ ~8.3-8.5 ppm (s, 1H, CH=N), δ ~7.2-7.9 ppm (m, Ar-H) | Characteristic chemical shifts for (E)-N-substituted-1-phenylmethanimine derivatives in CDCl₃. The exact shift of the imine proton can vary. For E-N-methyl-1-phenylmethanimine, the CH=N proton appears at δ 8.27 ppm. | [2] |

Synthesis of this compound

This compound can be synthesized through several routes, most commonly via the condensation of benzaldehyde and an amine source or through the thermal decomposition of hydrobenzamide.

Synthesis via Condensation Reaction

A general and widely used method for the synthesis of imines is the condensation of an aldehyde with a primary amine. For the parent this compound, ammonia can be used as the amine source. The reaction is typically carried out in the presence of a dehydrating agent to drive the equilibrium towards the product.

Experimental Protocol: General Synthesis of Imines

-

Dissolve the aldehyde (e.g., benzaldehyde, 10 mmol) and the primary amine (10 mmol) in a suitable solvent such as dichloromethane (CH₂Cl₂, 10 mL).

-

Add anhydrous sodium sulfate (15 mmol) to the reaction mixture to act as a dehydrating agent.

-

Allow the reaction to proceed at ambient temperature for 24 hours.

-

The product can be isolated by filtration to remove the drying agent, followed by recrystallization or removal of the solvent under vacuum to yield the anhydrous imine.[2]

Synthesis via Thermal Decomposition of Hydrobenzamide

A facile method to generate this compound, particularly for gas-phase studies or for use as a reactive intermediate in solution, is the thermal decomposition of hydrobenzamide.[3]

Experimental Protocol: Generation of this compound from Hydrobenzamide

-

Precursor Synthesis: Hydrobenzamide is first synthesized by the condensation of benzaldehyde and ammonium hydroxide solution. The resulting white solid is purified and its identity confirmed by NMR analysis.[3]

-

Thermal Decomposition:

-

For Gas-Phase Generation: Place the solid hydrobenzamide in a glass tube and heat it to approximately 100°C. Ensure uniform heating along the path to the reaction or analysis chamber (e.g., an absorption cell for spectroscopy).[3]

-

For Solution-Phase Generation: The thermal behavior of hydrobenzamide in solution can be monitored by NMR spectroscopy at different temperatures to confirm the formation of this compound.[3]

-

Caption: Synthesis of this compound via Hydrobenzamide Intermediate.

Reactivity and Chemical Transformations

This compound is a versatile intermediate in organic synthesis due to the reactivity of its imine functional group. It participates in a variety of chemical transformations.

-

Oxidation: The imine can be oxidized to form the corresponding oxaziridine or nitrone.

-

Reduction: Reduction of the imine functionality typically yields a primary amine, specifically benzylamine.

-

Nucleophilic Addition: The electrophilic carbon of the C=N double bond is susceptible to attack by nucleophiles.

-

Cycloaddition: this compound can undergo [3+2] cycloaddition reactions to form five-membered heterocyclic rings.

Caption: Key Chemical Transformations of this compound.

Biological Activity

To date, there is limited direct research on the specific biological activities and signaling pathways of this compound itself. However, its reduced form, benzylamine, and other related derivatives have been investigated for various pharmacological effects. For instance, benzylamine derivatives have shown potential as monoamine oxidase (MAO) inhibitors and possess anti-emetic properties. The biological relevance of this compound is more likely as a metabolic intermediate or a synthetic precursor to biologically active molecules rather than an active agent itself. Further research is required to elucidate any direct biological roles of this compound.

Conclusion

This compound is a fundamentally important aromatic imine that serves as a key reactive intermediate in organic synthesis. While its isolation can be challenging, methods for its in situ generation and characterization are well-established. Its rich reactivity allows for the synthesis of a wide array of nitrogen-containing compounds, highlighting its significance for researchers in synthetic and medicinal chemistry. This guide provides a foundational understanding of this compound, offering practical experimental insights and a summary of its chemical behavior.

References

An In-depth Technical Guide to the Synthesis of Phenylmethanimine and its Trimer, Hydrobenzamide, from Benzaldehyde and Ammonia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of phenylmethanimine, a reactive imine intermediate, and its stable trimeric form, hydrobenzamide, from the reaction of benzaldehyde and ammonia. While this compound is a key intermediate, it is highly reactive and not typically isolated under standard conditions. The practical, isolable product of this reaction is hydrobenzamide, a versatile precursor in various organic syntheses. This document details the reaction mechanism, provides multiple experimental protocols with quantitative data, and includes spectroscopic data for the characterization of hydrobenzamide.

Reaction Overview and Mechanism

The reaction between benzaldehyde and ammonia proceeds via a nucleophilic addition of ammonia to the carbonyl group of benzaldehyde. This initially forms an unstable hemiaminal intermediate, which then dehydrates to yield this compound (also known as benzylideneamine). Due to its high reactivity, this compound readily undergoes further condensation reactions. Under typical reaction conditions, three molecules of benzaldehyde react with two molecules of ammonia to form the more stable crystalline solid, hydrobenzamide (N,N'-dibenzylidene-1,1-diphenylmethanediamine).

The overall stoichiometry for the formation of hydrobenzamide is:

3 C₆H₅CHO + 2 NH₃ → (C₆H₅CH)₃N₂ + 3 H₂O

Reaction Pathway Diagram

Caption: Reaction pathway for the formation of hydrobenzamide from benzaldehyde and ammonia, highlighting the this compound intermediate.

Experimental Protocols for the Synthesis of Hydrobenzamide

Several methods have been reported for the synthesis of hydrobenzamide, primarily differing in the source of ammonia used. The following table summarizes key quantitative data from representative protocols.

| Protocol ID | Ammonia Source | Benzaldehyde (molar eq.) | Ammonia (molar eq.) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| EP-01 | Conc. Aqueous Ammonia (25%) | 1 | 10.5 | None | Room Temp. | 2 days | 90 | [1] |

| EP-02 | Anhydrous Gaseous Ammonia | 1 | Excess | None | < 50 | Not specified | High | [2] |

| EP-03 | Ammonium Bicarbonate | 1.5 | 1 | None | 50 | 30 min | > 95 | [3] |

| EP-04 | Aqueous Ammonia (25%) | 1 | Excess | Methanol | Room Temp. | 24 h | High | [4] |

Detailed Experimental Methodologies

Protocol EP-01: Using Concentrated Aqueous Ammonia [1]

-

Reaction Setup: In a stoppered flask, place 5.0 mL of benzaldehyde.

-

Reagent Addition: Add 25 mL of concentrated ammonium hydroxide solution.

-

Reaction: Allow the flask to stand at room temperature for 2 days.

-

Isolation: Filter the crystalline precipitate of hydrobenzamide that separates from the solution.

-

Purification: Wash the crystals with water and then recrystallize from alcohol. The reported yield is 90% of the theoretical value.

Protocol EP-03: Using Ammonium Bicarbonate [3]

-

Reaction Setup: In a suitable reaction vessel, mix 1.44 g (15 mmol) of benzaldehyde and 0.79 g (10 mmol) of ammonium bicarbonate.

-

Reaction: Heat the mixture to 50°C. A solid white substance should form within 30 minutes.

-

Purification: Suspend the resulting precipitate in 10 mL of 30% (m/m) aqueous ammonia.

-

Isolation: Remove the solvent by filtration to obtain the purified hydrobenzamide. The reported yield is greater than 95%.

General Experimental Workflow

Caption: A generalized experimental workflow for the synthesis and purification of hydrobenzamide.

Characterization of Hydrobenzamide

Accurate characterization of the synthesized hydrobenzamide is crucial for confirming its identity and purity. The following tables provide typical spectroscopic data.

¹H and ¹³C NMR Spectral Data

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | ||

| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |

| 8.45 (s, 2H) | N=CH | 162.0 | N=CH |

| 7.80 - 7.20 (m, 15H) | Aromatic-H | 141.5, 136.5, 129.0, 128.5, 128.0 | Aromatic-C |

| 5.95 (s, 1H) | N-CH-N | 83.0 | N-CH-N |

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3060 - 3030 | Aromatic C-H stretch | Medium |

| 2920 - 2850 | Aliphatic C-H stretch | Medium |

| 1640 | C=N stretch (imine) | Strong |

| 1580, 1490, 1450 | Aromatic C=C stretch | Medium-Strong |

| 760, 695 | C-H out-of-plane bend (monosubstituted benzene) | Strong |

Applications in Drug Development and Organic Synthesis

Hydrobenzamide and its derivatives are valuable intermediates in organic synthesis. They can be readily converted to other important classes of compounds, such as:

-

Benzylamines: Reduction of hydrobenzamide yields a mixture of primary and secondary benzylamines, which are important pharmacophores.[4]

-

Heterocyclic Compounds: Hydrobenzamide can serve as a precursor for the synthesis of various nitrogen-containing heterocyclic compounds.

-

Catalysis: It has been demonstrated that in-situ formed hydrobenzamide can act as a catalyst in certain reactions, such as the Knoevenagel condensation.[3]

Conclusion

The reaction of benzaldehyde with ammonia provides a straightforward and efficient route to hydrobenzamide, a stable trimer of the transient this compound intermediate. This technical guide has outlined the underlying reaction mechanism, provided detailed and varied experimental protocols, and presented the necessary analytical data for the characterization of the product. The versatility of hydrobenzamide as a synthetic intermediate makes this reaction a valuable tool for researchers in organic chemistry and drug development.

References

Spectroscopic Profile of Phenylmethanimine: A Technical Guide

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the spectroscopic data available for phenylmethanimine, a key reactive intermediate in organic synthesis. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, including experimental protocols and data interpretation.

This compound (C₆H₅CH=NH), a simple aromatic imine, plays a significant role in the synthesis of a variety of nitrogen-containing heterocyclic compounds and is of interest in astrochemistry. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and utilization in synthetic and analytical applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The key to its laboratory generation for NMR studies has been the thermal decomposition of hydrobenzamide.

Experimental Protocol:

A detailed experimental protocol for the in-situ generation and NMR analysis of this compound involves the thermal decomposition of hydrobenzamide (HBA) directly in an NMR tube. A solution of HBA in a suitable deuterated solvent, such as toluene-d₈, is heated to temperatures ranging from 80 to 100 °C. The thermolysis of HBA yields this compound, benzaldehyde, and ammonia. ¹H NMR spectra are recorded at various temperatures to monitor the progress of the decomposition and the formation of this compound.

¹H NMR Data:

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the iminic proton, the N-H proton, and the aromatic protons of the phenyl group.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Imine CH | ~8.3 | Singlet | - |

| Phenyl H | 7.2 - 7.8 | Multiplet | - |

| NH | Variable | Broad Singlet | - |

Note: The chemical shift of the NH proton is variable and depends on concentration, temperature, and solvent.

¹³C NMR Data:

While less commonly reported in readily available literature, the ¹³C NMR spectrum is a key analytical tool for confirming the formation of the imine. The iminic carbon (C=N) is expected to have a characteristic chemical shift in the downfield region of the spectrum.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=N | 160 - 170 |

| Phenyl C | 120 - 140 |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the key vibrational modes are the C=N stretching of the imine group and the N-H stretching.

Experimental Protocol:

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, a thin film, or in a suitable solvent. For a solid sample like a precursor that generates this compound upon heating, in-situ IR spectroscopy can be employed to monitor the reaction.

Characteristic IR Absorptions:

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |

Phenylmethanimine: An In-depth Technical Guide on its Stability and Reactivity Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylmethanimine (C₆H₅CH=NH), the simplest aromatic aldimine, is a reactive chemical intermediate of significant interest in organic synthesis. Its carbon-nitrogen double bond imparts a distinct reactivity profile, making it a valuable precursor for the synthesis of a diverse range of nitrogen-containing compounds, including amines, amino acids, and heterocyclic systems. This technical guide provides a comprehensive overview of the stability and reactivity of this compound, with a focus on its behavior under various conditions and its reactions with key classes of reagents. Due to the limited availability of quantitative data for this compound itself, this guide incorporates data from its close structural analog, N-benzylideneaniline, to provide a more complete profile. Detailed experimental protocols for representative transformations are also presented to facilitate its practical application in a research and development setting.

Core Stability Profile

The stability of this compound is largely governed by the reactivity of the imine (azomethine) functional group, which is susceptible to hydrolysis and thermal decomposition.

Hydrolytic Stability

Imines are generally prone to hydrolysis, a reaction that cleaves the C=N bond to regenerate the parent aldehyde (benzaldehyde) and amine (ammonia). This process is typically reversible and its rate is highly dependent on the pH of the medium.

General Mechanism of Acid-Catalyzed Hydrolysis:

-

Protonation of the imine nitrogen increases the electrophilicity of the imine carbon.

-

Nucleophilic attack by water on the imine carbon forms a carbinolamine intermediate.

-

Proton transfer from the oxygen to the nitrogen atom.

-

Elimination of ammonia to yield a protonated carbonyl group.

-

Deprotonation of the carbonyl group to regenerate benzaldehyde.

Thermal Stability

Information on the thermal decomposition of this compound is sparse. However, studies on the analogous N-benzylideneaniline suggest that thermal degradation likely proceeds through radical mechanisms at elevated temperatures. The decomposition of 2,2-azobisisobutyronitrile (AIBN) in aniline, a component of N-benzylideneaniline synthesis, has been studied, indicating an onset of decomposition in the range of 79.90 to 94.47 °C with a decomposition enthalpy of 291 J·g⁻¹.[1] While not a direct measure of this compound's stability, it provides context for the thermal limits of related synthetic preparations.

Stability in Organic Solvents

This compound is expected to be relatively stable in anhydrous, aprotic organic solvents such as diethyl ether, tetrahydrofuran (THF), and toluene at ambient temperature. Protic solvents, especially in the presence of trace amounts of acid or base, can facilitate hydrolysis.

Table 1: Summary of this compound Stability

| Condition | Stability Profile | Notes |

| Aqueous Solution | Unstable; undergoes hydrolysis. | Rate is pH-dependent. Most stable at neutral pH. |

| Acidic Conditions | Unstable; acid-catalyzed hydrolysis. | Protonation of the imine nitrogen accelerates nucleophilic attack by water. |

| Basic Conditions | Unstable; base-catalyzed hydrolysis. | Hydroxide can act as a nucleophile, initiating the hydrolysis cascade. |

| Elevated Temperature | Limited stability; prone to decomposition. | Specific decomposition temperature and products are not well-documented. |

| Organic Solvents | Generally stable in anhydrous, aprotic solvents. | Protic solvents can promote decomposition, particularly if impurities are present. |

Reactivity Profile

The electrophilic carbon atom of the imine group is the primary site of reactivity in this compound, readily undergoing attack by a variety of nucleophiles. The nitrogen atom, with its lone pair of electrons, can also exhibit basic and nucleophilic character.

Reactions with Nucleophiles

Imines are readily reduced to secondary amines. Sodium borohydride (NaBH₄) is a commonly employed reducing agent for this transformation due to its selectivity and mild reaction conditions.

Reaction: C₆H₅CH=NH + [H] → C₆H₅CH₂-NH₂

The reaction proceeds via the nucleophilic addition of a hydride ion to the imine carbon, followed by protonation of the resulting nitrogen anion.

Organometallic reagents, such as Grignard and organolithium reagents, act as powerful carbon nucleophiles that add to the imine carbon to form new carbon-carbon bonds. The initial product is a magnesium or lithium salt of the corresponding amine, which upon aqueous workup, yields the free amine.

Reaction: C₆H₅CH=NH + R-MgX → C₆H₅CH(R)-NHMgX → C₆H₅CH(R)-NH₂

Cycloaddition Reactions

This compound can serve as a precursor to azomethine ylides, which are 1,3-dipoles. These ylides can then undergo [3+2] cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes) to generate five-membered nitrogen-containing heterocyclic rings, such as pyrrolidines.[2][3][4][5] The generation of the azomethine ylide can be achieved through various methods, including the thermal ring-opening of aziridines or by the deprotonation of an iminium salt.

Experimental Protocols

The following protocols are representative examples for key transformations of imines and can be adapted for this compound.

Synthesis of this compound (via N-Benzylideneaniline as an example)

This protocol describes the synthesis of N-benzylideneaniline, a stable analog of this compound.

Materials:

Procedure:

-

In a round-bottom flask, combine benzaldehyde (1 equivalent) and aniline (1 equivalent) in ethanol.

-

Add a catalytic amount of kinnow peel powder.

-

Stir the reaction mixture at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC). A study using this green catalyst reported a yield of 85% in 3 minutes.[8]

-

Upon completion, the product can be isolated by filtration to remove the catalyst and subsequent evaporation of the solvent. The crude product can be purified by recrystallization from ethanol.

Reduction of an Imine with Sodium Borohydride

This general protocol is applicable to the reduction of this compound to benzylamine.

Materials:

-

Imine (e.g., N-benzylideneaniline)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Water

-

Diethyl ether

Procedure:

-

Dissolve the imine (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise to the cooled solution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

-

Quench the reaction by the slow addition of water.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

-

The product can be purified by distillation or column chromatography.

1,3-Dipolar Cycloaddition of an Azomethine Ylide

This protocol describes a general procedure for the cycloaddition of an azomethine ylide generated from an imine with an alkene.

Materials:

-

An α-amino acid (e.g., sarcosine)

-

Benzaldehyde

-

An alkene dipolarophile (e.g., N-phenylmaleimide)

-

Toluene

Procedure:

-

To a suspension of the α-amino acid (1 equivalent) and the dipolarophile (1 equivalent) in toluene, add benzaldehyde (1.2 equivalents).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the in-situ generation of the azomethine ylide.

-

Monitor the reaction by TLC.

-

After the starting materials are consumed, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel.

Visualizations

Experimental Workflows and Reaction Mechanisms

Caption: General workflow for the synthesis and subsequent reduction of this compound.

Caption: Mechanism of acid-catalyzed hydrolysis of this compound.

Caption: General mechanism for the reaction of this compound with a Grignard reagent.

Applications in Drug Development

While this compound itself is not typically a final drug product, its derivatives are crucial intermediates in the synthesis of various pharmaceuticals. The imine moiety serves as a handle for introducing molecular diversity. For instance, the reduction of substituted imines is a common route to chiral amines, which are prevalent in many drug scaffolds. Furthermore, the construction of heterocyclic rings via cycloaddition reactions of imine-derived intermediates is a powerful strategy for accessing novel chemical entities with potential biological activity.

Conclusion

This compound is a reactive and versatile building block in organic synthesis. Its stability is limited, particularly in the presence of water and at elevated temperatures. However, its reactivity, characterized by the electrophilic nature of the imine carbon, allows for a wide range of transformations, including reductions, additions of organometallic reagents, and cycloaddition reactions. The ability to readily synthesize and functionalize this compound and its derivatives makes it a valuable tool for medicinal chemists and drug development professionals in the construction of complex nitrogen-containing molecules. Further quantitative studies on the stability and reactivity of this compound would be beneficial for optimizing its use in synthetic applications.

References

- 1. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 2. Additive-assisted regioselective 1,3-dipolar cycloaddition of azomethine ylides with benzylideneacetone [beilstein-journals.org]

- 3. Additive-assisted regioselective 1,3-dipolar cycloaddition of azomethine ylides with benzylideneacetone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Azomethine ylide - Wikipedia [en.wikipedia.org]

- 5. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques - PMC [pmc.ncbi.nlm.nih.gov]

Characterization of Phenylmethanimine E and Z Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylmethanimine, a simple aromatic Schiff base, exists as two geometric isomers, E and Z, due to the restricted rotation around the carbon-nitrogen double bond. The distinct spatial arrangement of the phenyl and hydrogen substituents on the imine nitrogen significantly influences their physicochemical properties and reactivity. A thorough characterization of these isomers is paramount for applications in organic synthesis, astrochemistry, and medicinal chemistry where stereochemistry can dictate biological activity and reaction outcomes. This technical guide provides a comprehensive overview of the synthesis, separation, and detailed characterization of E- and Z-phenylmethanimine, including experimental protocols and computational data.

Synthesis of this compound Isomers

The synthesis of this compound typically results in a mixture of E and Z isomers. The ratio of these isomers can be influenced by the reaction conditions. Two common methods for the preparation of this compound are the condensation reaction of benzaldehyde and a nitrogen source, and the thermal decomposition of hydrobenzamide.

Condensation of Benzaldehyde and Aniline

A widely used method for synthesizing N-aryl imines is the condensation of an aldehyde with an aniline. For this compound, this involves the reaction of benzaldehyde with aniline.

Experimental Protocol:

-

In a 500-mL three-necked, round-bottomed flask equipped with a mechanical stirrer, add 106 g (1 mole) of freshly distilled benzaldehyde.

-

With rapid stirring, add 93 g (1 mole) of freshly distilled aniline. An exothermic reaction will occur with the separation of water.

-

Allow the mixture to stand for 15 minutes.

-

Pour the reaction mixture into 165 mL of 95% ethanol in a 600-mL beaker with vigorous stirring.

-

Crystallization should begin within 5 minutes. Allow the mixture to stand for 10 minutes at room temperature, followed by 30 minutes in an ice-water bath.

-

Collect the solid product by suction filtration using a large Büchner funnel, press the solid to remove excess solvent, and air-dry.

-

The crude product can be recrystallized from 85% ethanol to yield pure N-benzylideneaniline (a derivative of this compound). The synthesis of this compound itself follows a similar principle, often using a nitrogen source like ammonia or its equivalent, though isolation of the simple imine can be more challenging due to its reactivity.

Separation of E and Z Isomers

The separation of the E and Z isomers of this compound can be achieved using chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for the separation of aromatic amine isomers. The following protocol is a general guideline that can be optimized for this compound.

Experimental Protocol:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water or methanol and an aqueous buffer. For aromatic amines, an ion-pairing agent may be beneficial. A typical starting point could be a mixture of methanol and a phosphate buffer.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength corresponding to the absorbance maximum of this compound (e.g., 254 nm).

-

Injection Volume: 10-20 µL of a dilute solution of the isomer mixture in the mobile phase.

-

Optimization: The mobile phase composition, gradient, and pH can be adjusted to achieve baseline separation of the E and Z peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both separating and identifying volatile isomers.

Experimental Protocol:

-

Column: A capillary column with a non-polar or semi-polar stationary phase (e.g., 5% Phenyl Methyl Siloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

-

MS Detector: Electron ionization (EI) at 70 eV. The mass spectra of the E and Z isomers are expected to be very similar, with separation primarily determined by their retention times.

Spectroscopic and Computational Characterization

A combination of spectroscopic techniques and computational modeling is essential for the unambiguous characterization of the E and Z isomers.

Spectroscopic Data

| Parameter | E-Phenylmethanimine | Z-Phenylmethanimine | Method |

| ¹H NMR Chemical Shift (CH=N) | 8.3–8.5 ppm | 8.3–8.5 ppm | NMR Spectroscopy |

| ¹³C NMR Chemical Shift (CH=N) | ~160-165 ppm | ~160-165 ppm | NMR Spectroscopy |

| IR Stretching Frequency (C=N) | ~1630-1650 cm⁻¹ | ~1630-1650 cm⁻¹ | IR Spectroscopy |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and concentration. 2D NMR techniques such as NOESY can be instrumental in definitively assigning the stereochemistry, where the through-space interaction between the imine proton and the ortho protons of the phenyl ring would be observed for the Z-isomer.

Computational Data

Density Functional Theory (DFT) calculations are a powerful tool for predicting the geometries and relative stabilities of the isomers. The following data is based on typical results from DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory).

| Parameter | E-Phenylmethanimine | Z-Phenylmethanimine | Method |

| Relative Energy | More Stable | Less Stable | DFT Calculation |

| Dipole Moment | ~1.5 - 2.0 D | ~1.5 - 2.0 D | DFT Calculation |

| C=N Bond Length | ~1.28 Å | ~1.28 Å | DFT Calculation |

| C-N-C Bond Angle | ~120° | ~120° | DFT Calculation |

| H-C=N Bond Angle | ~120° | ~120° | DFT Calculation |

Note: The E-isomer is generally found to be thermodynamically more stable due to reduced steric hindrance between the phenyl group and the substituent on the nitrogen.

Conclusion

The successful characterization of E- and Z-phenylmethanimine isomers relies on a synergistic approach combining tailored synthesis, robust chromatographic separation, and detailed spectroscopic and computational analysis. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this and related imine systems. Accurate isomer identification and separation are critical for ensuring reproducibility in chemical reactions and for understanding the structure-activity relationships in drug discovery and development.

The Genesis of a Core Synthetic Building Block: A Technical Guide to the Discovery and Synthesis of Phenylmethanimine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylmethanimine (C₆H₅CH=NH), the simplest aromatic imine, represents a cornerstone in the edifice of modern organic synthesis. Its discovery and the subsequent development of synthetic methodologies have paved the way for the construction of a vast array of nitrogen-containing compounds, including pharmaceuticals, agrochemicals, and functional materials. This in-depth technical guide provides a comprehensive overview of the history, discovery, and synthesis of this compound. It details key experimental protocols, presents comparative quantitative data for various synthetic routes, and visualizes a fundamental reaction pathway where this compound plays a pivotal role as a reactive intermediate.

Discovery and Historical Context

The conceptual framework for understanding this compound lies within the broader class of compounds known as imines. The term "imine" was first coined in 1883 by the German chemist Albert Ladenburg, who was a prominent figure in the study of aromatic compounds and alkaloids.[1][2] While a specific, singular "discovery" of the unsubstituted this compound molecule is not prominently documented in historical records, its existence as a reactive intermediate was inferred from the reactions of benzaldehyde with ammonia and primary amines, which were well-established in the late 19th and early 20th centuries.

The true significance of this compound and its derivatives emerged with the development of named reactions in organic chemistry where the in situ formation of an imine intermediate is a critical step. Reactions such as the Strecker amino acid synthesis (1850), the Pictet-Spengler reaction (1911), and the Eschweiler-Clarke reaction (1905) all rely on the formation of an imine or an iminium ion, showcasing the early understanding and utilization of this functional group's reactivity.[1][3][4][5][6][7][8][9]

Core Synthesis Methodologies

The synthesis of this compound can be broadly categorized into three primary methodologies: condensation reactions, thermal decomposition, and oxidative methods.

Condensation of Benzaldehyde with an Amine Source

The most direct and widely employed method for the synthesis of this compound and its N-substituted derivatives is the acid-catalyzed condensation of benzaldehyde with a primary amine or ammonia.[10] This reversible reaction typically involves the removal of water to drive the equilibrium towards the imine product.

Experimental Protocol: Synthesis of N-Benzylidenemethylamine

A common and well-documented example is the synthesis of the N-methyl derivative, N-benzylidenemethylamine.[11]

-

Reaction Setup: A solution of benzaldehyde (10.0 mol, 1062 g) in toluene (2000 ml) is cooled to 0°C in a suitable reaction vessel equipped with a stirrer and a gas inlet tube.

-

Reagent Addition: Anhydrous monomethylamine (approximately 1.0-1.5 equivalents) is introduced below the surface of the stirred solution. The rate of addition is controlled to maintain the reaction temperature between 25-30°C. The addition is typically completed within 45 minutes.

-

Workup: The organic phase is separated from the aqueous layer.

-

Purification: The organic phase is concentrated under reduced pressure. The resulting residual oil is then purified by vacuum distillation to afford N-benzylidenemethylamine.

This procedure typically yields the product in high purity (around 88%). The boiling point of N-benzylidenemethylamine is 79°C at 20 mmHg.[11]

Thermal Decomposition of Hydrobenzamide

A primary and effective method for generating the parent this compound (Ph-CH=NH) involves the thermal decomposition of hydrobenzamide.[10] This method is particularly useful for producing the imine in a controlled manner, avoiding harsh pyrolytic conditions.

Experimental Protocol: Gas-Phase Synthesis via Hydrobenzamide Pyrolysis

-

Precursor Preparation: Hydrobenzamide is synthesized by the reaction of benzaldehyde with an excess of aqueous ammonia.

-

Pyrolysis Setup: The hydrobenzamide is placed in a heated sample holder connected to a pyrolysis tube under vacuum.

-

Decomposition: The hydrobenzamide is heated, leading to its decomposition into this compound and other byproducts.

-

Trapping/Analysis: The gaseous products are then passed into a cooled trap or directly into the ionization chamber of a spectrometer for analysis.

Oxidative Transformation of Amines

An alternative approach to imine synthesis is the oxidative transformation of primary amines. These methods are advantageous as they often start from readily available amines and can be more atom-economical. For instance, the selective oxidation of benzylamine can yield this compound. Various oxidizing agents and catalytic systems, including metal- and oxidant-free electrochemical methods, have been explored for this transformation.[12]

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound and its N-methyl derivative.

| Synthesis Method | Reactants | Product | Yield (%) | Purity (%) | Key Conditions | Reference(s) |

| Aldehyde-Amine Condensation | Benzaldehyde, Methylamine | N-Benzylidenemethylamine | 88 | >97 | Toluene, 25-30°C | [11] |

| Thermal Decomposition | Hydrobenzamide | This compound | - | - | Gas-phase pyrolysis | [10] |

| Oxidative Coupling of Amines | Benzylamine | N-Benzylidene-1-phenylmethanamine | High | High | CuFe₂O₄ nanocatalyst, 60°C | [13] |

Note: Quantitative data for the thermal decomposition of hydrobenzamide in a preparative solution-phase synthesis is not well-documented in the surveyed literature, as it is primarily used for gas-phase generation for spectroscopic analysis.

Spectroscopic and Physicochemical Data

The characterization of this compound and its derivatives relies on various spectroscopic techniques.

| Property | Value | Reference(s) |

| This compound (C₇H₇N) | ||

| Molecular Weight | 105.14 g/mol | [14] |

| CAS Number | 16118-22-2 | [14] |

| N-Benzylidenemethylamine (C₈H₉N) | ||

| Molecular Weight | 119.16 g/mol | [15] |

| CAS Number | 622-29-7 | [15] |

| Boiling Point | 185 °C | [16] |

| Density | 0.87 g/cm³ | [16] |

| Refractive Index (n20/D) | 1.552 | [16] |

Spectroscopic Data for N-Benzylidene-1-phenylmethanamine (a related imine): [13]

-

¹H NMR (400 MHz, CDCl₃): δ 8.34 (s, 1H), 7.71-7.70 (m, 2H), 7.4-7.25 (m, 8H), 4.76 (s, 2H).

-

¹³C NMR (100 MHz, CDCl₃): δ 161.6, 139.4, 135.6, 130.4, 128.1, 127.9, 127.6, 126.7, 126.4, 64.5.

-

Mass Spectrum: The fragmentation pattern of aromatic imines is characterized by the stable molecular ion peak and fragments corresponding to the loss of substituents on the aromatic rings and the imine functional group.[17][18][19][20]

¹³C NMR Chemical Shift Ranges for Key Carbons: [21][22][23]

| Carbon Environment | Chemical Shift (ppm) |

| C=N (Imine) | 160 - 170 |

| C in aromatic rings | 125 - 150 |

¹H NMR Chemical Shift Ranges for Key Protons: [24][25][26]

| Proton Environment | Chemical Shift (ppm) |

| H-C=N (Imine) | 8.0 - 8.5 |

| H on aromatic rings | 7.0 - 8.0 |

This compound as a Key Intermediate: The Strecker Amino Acid Synthesis

This compound and its derivatives are crucial reactive intermediates in a multitude of organic reactions.[10] The Strecker synthesis of amino acids, first reported by Adolph Strecker in 1850, is a prime example. In this reaction, an aldehyde (such as benzaldehyde) reacts with ammonia and cyanide to form an α-aminonitrile, which is then hydrolyzed to yield an amino acid. The initial step of this synthesis involves the formation of a this compound intermediate.[7]

The diagram above illustrates the central role of the this compound intermediate in the Strecker synthesis of phenylglycine. Benzaldehyde first reacts with ammonia to form this compound, which is then attacked by a cyanide ion to form the α-aminonitrile. Subsequent hydrolysis of the nitrile group yields the final amino acid product.

Conclusion

This compound, from its conceptual origins in the 19th century to its current status as a versatile synthetic intermediate, continues to be a molecule of fundamental importance in organic chemistry. The development of robust synthetic methods, including condensation reactions and oxidative transformations, has enabled its widespread use in the construction of complex nitrogen-containing molecules. Its role as a transient yet crucial intermediate in numerous named reactions underscores its significance in the strategic design of synthetic pathways. This guide provides a foundational understanding for researchers and professionals in the field, highlighting the key historical milestones, practical synthetic protocols, and the pivotal role of this compound in the landscape of modern organic synthesis.

References

- 1. name-reaction.com [name-reaction.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. name-reaction.com [name-reaction.com]

- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 6. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]

- 7. jk-sci.com [jk-sci.com]

- 8. jk-sci.com [jk-sci.com]

- 9. m.youtube.com [m.youtube.com]

- 10. This compound | 16118-22-2 | Benchchem [benchchem.com]

- 11. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. leah4sci.com [leah4sci.com]

- 14. This compound | C7H7N | CID 428166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. chemscene.com [chemscene.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. mdpi.com [mdpi.com]

- 21. compoundchem.com [compoundchem.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 24. youtube.com [youtube.com]

- 25. youtube.com [youtube.com]

- 26. m.youtube.com [m.youtube.com]

Phenylmethanimine: A Technical Guide to its Molecular Formula and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular formula, structure, and characterization of phenylmethanimine. It includes detailed experimental protocols for its synthesis and purification, along with a thorough analysis of its spectroscopic properties. All quantitative data is presented in standardized tables for ease of reference and comparison.

Molecular Formula and Structure

This compound, also known by its IUPAC name N-benzylideneamine, possesses the molecular formula C₇H₇N .[1] Its structure consists of a phenyl group attached to a methanimine (-CH=NH) functional group.

Table 1: Chemical Identifiers and Properties

| Identifier/Property | Value |

| Molecular Formula | C₇H₇N |

| IUPAC Name | This compound |

| Synonyms | N-benzylideneamine, Benzylimine |

| CAS Number | 16118-22-2 |

| Molecular Weight | 105.14 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)C=N |

| InChI Key | AFDMODCXODAXLC-UHFFFAOYSA-N |

Synthesis of this compound

This compound is commonly synthesized via the condensation reaction of benzaldehyde with ammonia. The general workflow for this synthesis and subsequent purification is outlined below.

Caption: General experimental workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from Benzaldehyde and Ammonia

This protocol details a common laboratory-scale synthesis of this compound.

Materials:

-

Benzaldehyde

-

Concentrated aqueous ammonia solution (e.g., 25-30%)

-

An organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, combine benzaldehyde and an excess of concentrated aqueous ammonia solution.

-

Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether) multiple times.

-

Combine the organic extracts and wash them with brine (saturated NaCl solution).

-

Dry the organic layer over an anhydrous drying agent like sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Structure Elucidation via Spectroscopy

The structure of this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Caption: Logical workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

3.1.1. Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve a small amount of purified this compound in a deuterated solvent (e.g., CDCl₃).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or 500 MHz).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Table 2: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |

| ~8.4 | Singlet | 1H | Imine proton (-CH=N) |

| ~7.8 | Multiplet | 2H | Aromatic protons (ortho) |

| ~7.4 | Multiplet | 3H | Aromatic protons (meta, para) |

| Solvent: CDCl₃ |

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) / ppm | Assignment |

| ~161.0 | Imine carbon (-CH=N) |

| ~136.0 | Aromatic carbon (ipso) |

| ~130.0 | Aromatic carbon (para) |

| ~128.5 | Aromatic carbons (ortho, meta) |

| Solvent: CDCl₃ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound.

3.2.1. Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of this compound or acquire the spectrum of a thin film of the neat liquid on a salt plate (e.g., NaCl or KBr).

-

Instrumentation: Record the FT-IR spectrum using a standard FT-IR spectrometer over a typical range (e.g., 4000-400 cm⁻¹).

Table 4: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3400 | Medium | N-H stretch |

| ~3000-3100 | Medium | Aromatic C-H stretch |

| ~1640 | Strong | C=N stretch (imine) |

| ~1500-1600 | Medium-Strong | Aromatic C=C stretches |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

3.3.1. Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via Gas Chromatography (GC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI).

-

Analysis: Analyze the resulting ions based on their mass-to-charge ratio (m/z).

Table 5: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 105 | High | Molecular ion [M]⁺ |

| 104 | High | [M-H]⁺ |

| 77 | Medium | [C₆H₅]⁺ (Phenyl cation) |

| Ionization Method: Electron Ionization (EI) |

References

Physical Properties of Phenylmethanimine Derivatives: A Technical Guide

This technical guide provides a comprehensive overview of the core physical properties of phenylmethanimine derivatives for researchers, scientists, and drug development professionals. This compound, also known as N-benzylideneaniline, and its derivatives are a class of imines that have garnered significant interest due to their versatile applications in organic synthesis and medicinal chemistry. This document summarizes key quantitative data, details common experimental protocols for their characterization, and illustrates important conceptual workflows.

Quantitative Physical Properties

The physical properties of this compound derivatives are significantly influenced by the nature and position of substituents on both the phenyl rings. The following tables summarize available data on their melting points and spectroscopic characteristics. Data for a wider range of derivatives, particularly concerning boiling points and solubility, is not extensively consolidated in the literature, reflecting a potential area for further systematic investigation.

Table 1: Melting Points of Selected this compound Derivatives

| Compound | Substituent(s) | Melting Point (°C) |

| N-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)-1-phenylmethanimine derivatives (unspecified) | Varied benzaldehydes | Not specified in abstracts |

| (E)‐1‐(4‐chlorophenyl)‐N‐(nitrophenyl)methanimine | 4-chloro, nitro | Not specified in abstracts |

| p-Carboranylamidine derivatives | p-carboranyl | 238-265 |

Note: The provided search results frequently mention the synthesis of new derivatives without consistently reporting specific physical constants like melting or boiling points in the abstracts.

Table 2: Spectroscopic Data for Selected this compound Derivatives

| Derivative Class | Technique | Wavelength/Chemical Shift | Reference |

| Schiff bases of Phenylsulfonylamide | UV-Vis | λmax 284-352 nm (π→π* transition) | [1] |

| Schiff bases of Phenylsulfonylamide | ¹H-NMR | δ 4.3 ppm (s, 1H, CH=N) | [1] |

| (E)‐1‐(4‐chlorophenyl)‐N‐(nitrophenyl)methanimine | UV-Vis | Not specified in abstract | [2] |

| Benzimidazole this compound derivatives | General | Spectroscopic methods used for characterization | [3] |

| Chelatophore functionalized 1,3-benzoxazinone spiropyrans | ¹H-NMR, UV/Vis, IR | Characterization performed | [4] |

Experimental Protocols

The characterization of this compound derivatives relies on standard spectroscopic and analytical techniques. Below are detailed methodologies for the key experiments commonly cited in the literature.

Synthesis and Purification

A common synthetic route to this compound derivatives involves the condensation reaction between a primary amine and an aldehyde or ketone.

-

Classical Reflux Method:

-

An equimolar solution of the desired substituted aniline and benzaldehyde is prepared in a suitable solvent, such as ethanol or methanol.

-

A catalytic amount of an acid, like glacial acetic acid, is often added to facilitate the reaction.

-

The mixture is refluxed for a period ranging from a few hours to overnight, with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product often precipitates out of solution.

-

The crude product is collected by filtration and purified by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate) to yield the pure this compound derivative. Some derivatives can be purified by simple solvent washing.[3]

-

Spectroscopic Characterization

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

A small sample of the purified derivative is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a thin film on a salt plate (e.g., NaCl).

-

The spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

Key vibrational bands are analyzed to confirm the presence of functional groups, particularly the C=N imine stretch, which typically appears in the range of 1690-1640 cm⁻¹.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A sample of the derivative (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H).

-

The chemical shifts (δ), multiplicity, and integration of the signals are analyzed to elucidate the molecular structure. The proton of the imine group (-CH=N-) typically appears as a singlet in the δ 8-9 ppm region in ¹H NMR spectra.[1]

-

-

Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, acetonitrile).

-

The absorbance of the solution is measured over a range of wavelengths (typically 200-800 nm) using a spectrophotometer.

-

The wavelength of maximum absorption (λmax) is determined, which corresponds to electronic transitions within the molecule, such as π→π* and n→π* transitions of the imine and aromatic systems.[1]

-

Determination of pKa

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization behavior of this compound derivatives, which is particularly important for drug development.

-

Potentiometric Titration:

-

A solution of the this compound derivative of known concentration is prepared in a suitable solvent mixture (e.g., water-ethanol).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

-

-

Computational Methods:

Visualizations

The following diagrams illustrate key workflows and conceptual relationships relevant to the study of this compound derivatives.

Caption: General experimental workflow for the synthesis and characterization of this compound derivatives.

Caption: Conceptual diagram of structure-property relationships in this compound derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, IR, UV/vis-, (1)H NMR and DFT study of chelatophore functionalized 1,3-benzoxazinone spiropyrans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Phenylmethanimine Synthesis via Thermal Decomposition of Hydrobenzamide: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of phenylmethanimine through the thermal decomposition of hydrobenzamide. This compound, an aromatic imine, is a valuable intermediate in organic synthesis and holds relevance in various fields, including astrochemistry. The described method offers a straightforward and accessible route to this compound. This application note includes experimental procedures for both gas-phase and solution-phase synthesis, comprehensive data presentation, and a visualization of the experimental workflow.

Introduction

This compound (also known as N-benzylideneaniline) is a significant aromatic imine utilized as a precursor in the synthesis of various organic compounds. A notable and efficient method for its preparation involves the thermal decomposition of hydrobenzamide. This approach is advantageous due to its simplicity and the ability to generate the target imine under controlled conditions. The thermolysis of hydrobenzamide can be conducted in both the gas phase, which is particularly useful for spectroscopic studies, and in solution, offering a practical method for laboratory-scale synthesis.

Data Presentation

Spectroscopic Data

The synthesized this compound can be characterized using various spectroscopic techniques. The following table summarizes key data for the product.

| Parameter | E-Phenylmethanimine | Z-Phenylmethanimine | Method |

| Rotational Constant A (GHz) | 5.4 | - | RER Spectroscopy |

| Rotational Constant B (GHz) | 1.2 | - | RER Spectroscopy |

| ¹H NMR Chemical Shift (CH=N) | 8.3–8.5 ppm | 8.3–8.5 ppm | NMR Spectroscopy |

| Dipole Moment (Debye) | 3.82 | 3.75 | Rotational Spectroscopy |

Table 1: Spectroscopic and Computational Data for this compound Isomers.

¹H NMR Data of this compound and Analogs

The following table provides ¹H NMR data for this compound and related compounds, which can be used for comparative analysis and confirmation of the product structure.

| Compound | ¹H NMR (400 MHz, CDCl₃) δ (ppm) |

| (E)-N-phenylmethanimine | 8.49 (s, 1H, CH=N), 7.92-7.89 (dd, J = 6.7, 3.0 Hz, 2H, Ar-H), 7.48-7.41 (m, 5H, Ar-H), 7.20-7.18 (d, J = 8.6 Hz, 2H, Ar-H) |

| dithis compound | 9.74 (s, 1H, NH), 7.60-7.39 (m, 10H, Ar-H) |

Table 2: ¹H NMR Data for this compound and a Related Imine.

Experimental Protocols

Two primary methods for the synthesis of this compound from hydrobenzamide are presented below: gas-phase thermal decomposition and a proposed solution-phase thermal decomposition.

Protocol 1: Gas-Phase Synthesis via Vacuum Pyrolysis

This method is particularly suited for generating this compound for spectroscopic analysis.

Materials:

-

Hydrobenzamide

-

Vacuum pyrolysis apparatus equipped with a specialized valve and a collection trap

Procedure:

-

Place a sample of hydrobenzamide into the pyrolysis apparatus.

-

Evacuate the system to the desired pressure.

-

Heat the hydrobenzamide sample to 85°C using a controlled heating element.

-

The hydrobenzamide will vaporize and undergo thermal decomposition in the gas phase.

-

The resulting this compound gas can be directed for spectroscopic analysis or collected in a cooled trap. This method has been shown to preferentially yield the E-isomer with high selectivity.[1]

Protocol 2: Solution-Phase Synthesis

This protocol provides a practical approach for laboratory-scale synthesis of this compound.

Materials:

-

Hydrobenzamide

-

Anhydrous Toluene (or another suitable high-boiling inert solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve hydrobenzamide in a minimal amount of anhydrous toluene.

-

Heat the mixture to reflux with vigorous stirring. The exact temperature will be the boiling point of the chosen solvent (for toluene, approximately 111°C).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (indicated by the disappearance of the hydrobenzamide spot on the TLC plate), allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Recrystallize the crude product from ethanol to yield purified this compound.

Note: While a specific yield for this solution-phase decomposition is not widely reported, similar imine syntheses from benzaldehyde and aniline achieve yields in the range of 57-85% depending on the specific conditions and catalysts used.

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound via the thermal decomposition of hydrobenzamide.

Caption: Workflow for this compound Synthesis.

Reaction Mechanism

The thermal decomposition of hydrobenzamide is believed to proceed through a mechanism involving the cleavage of the C-N bonds, leading to the formation of this compound and other byproducts. The overall transformation can be represented as the breakdown of the larger hydrobenzamide molecule into smaller, more stable imine units.

Caption: Proposed Thermal Decomposition of Hydrobenzamide.

References

Application Notes: Phenylmethanimine Synthesis via Condensation Reaction

Introduction

Phenylmethanimine, also known as N-benzylideneaniline, is a prominent example of a Schiff base, a class of organic compounds characterized by a carbon-nitrogen double bond (azomethine group)[1]. These compounds are crucial intermediates in various organic syntheses, including the preparation of amino acids and heterocyclic compounds, and are widely used as ligands in coordination chemistry[1][2]. The formation of this compound is achieved through a condensation reaction between an aromatic aldehyde (benzaldehyde) and a primary aromatic amine (aniline)[3][4]. The reaction is reversible and involves the nucleophilic addition of the amine to the carbonyl group, forming a carbinolamine intermediate, which then dehydrates to yield the final imine product and water[3][4][5][6]. The equilibrium can be shifted toward the product by removing water as it forms[6][7]. Various protocols exist, ranging from neat reactions at room temperature to catalyzed reactions under reflux and environmentally friendly methods in aqueous media[8][9][10].

Experimental Protocols

Protocol 1: Neat Reaction with Spontaneous Crystallization

This protocol, adapted from a well-established Organic Syntheses procedure, is a high-yield method that requires no external heating. The reaction is exothermic and proceeds quickly upon mixing the reagents[8].

Materials:

-

Benzaldehyde (1 mole, 106 g), freshly distilled and washed with 5% sodium carbonate solution[8].

-

Aniline (1 mole, 93 g), freshly distilled[8].

-

95% Ethanol

-

500-mL three-necked, round-bottomed flask

-

Mechanical stirrer

-

Büchner funnel and suction flask

Procedure:

-

Place 106 g (1 mole) of benzaldehyde into the 500-mL flask equipped with a mechanical stirrer[8].

-

With rapid stirring, add 93 g (1 mole) of aniline. An exothermic reaction will occur within seconds, accompanied by the separation of water[8].

-

Pour the mixture into 165 mL of 95% ethanol in a beaker while stirring vigorously[8].

-

Crystallization should begin within five minutes. Allow the mixture to stand at room temperature for 10 minutes, followed by 30 minutes in an ice-water bath to maximize crystal formation[8][11].

-

Transfer the resulting solid mass to a large Büchner funnel and filter by suction[8].

-

Press the crystals to remove excess solvent and air-dry the product[8].

-

For higher purity, the product can be recrystallized from 85% ethanol[8].

Protocol 2: Synthesis under Reflux Conditions

This method employs heating to ensure the reaction goes to completion, which can be beneficial for less reactive substrates or when aiming to reduce reaction time.

Materials:

-

Benzaldehyde (equimolar amount)

-

Aniline (equimolar amount)

-

Absolute Ethanol

-

250-mL round-bottom flask

-

Reflux condenser, thermometer, and magnetic stirrer

Procedure:

-

In a 250-mL round-bottom flask equipped with a stirring bar, reflux condenser, and thermometer, mix equimolar quantities of benzaldehyde and aniline with rapid stirring[9].

-

A reaction with heat evolution should be observed almost immediately[9].

-

Heat the mixture to 80°C and allow it to reflux for four hours under constant stirring[9].

-

After the reflux period, pour the hot mixture into a beaker containing a small volume of absolute ethanol (e.g., 15-20 mL) with fast stirring[9].

-

Induce crystallization by placing the beaker in an ice bath for 30 minutes[9].

-

Collect the product by filtration, wash with a small amount of cold ethanol, and dry.

Protocol 3: Acid-Catalyzed Synthesis in Ethanol

The use of an acid catalyst can significantly accelerate the rate of imine formation[1]. This protocol is a general method often employed for Schiff base synthesis.

Materials:

-

Aldehyde (e.g., Benzaldehyde, 1 equivalent)

-

Primary Amine (e.g., Aniline, 1 equivalent)

-

Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Reaction flask with stirrer and condenser

Procedure:

-

Dissolve the aldehyde and amine in a suitable volume of ethanol in the reaction flask.

-

Add a catalytic amount (e.g., 2-3 drops) of glacial acetic acid to the mixture[12].

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC)[12].

-

Upon completion, cool the mixture to 0°C in an ice bath to precipitate the product[12].

-

Filter the solid product, wash with cold ethanol, and dry.

Data Presentation: Summary of Reaction Conditions

The following table summarizes the quantitative data from the described experimental protocols for this compound synthesis.

| Protocol | Reactants (Molar Ratio) | Solvent | Catalyst | Temperature (°C) | Time | Reported Yield (%) | Reference |

| 1. Neat Reaction | Benzaldehyde:Aniline (1:1) | None (Ethanol for precipitation) | None | Room Temp (Exothermic) | ~1 hour | 84–87% | [8] |

| 2. Reflux | Benzaldehyde:Aniline (1:1) | None (Ethanol for precipitation) | None | 80°C | 4 hours | Not specified | [9] |

| 3. Acid-Catalyzed | Aldehyde:Amine (1:1) | Ethanol | Glacial Acetic Acid | Room Temp | 1-3 hours | High (not specified) | [12] |

| 4. Green Synthesis | Aldehyde:Amine (1:1 or 1:2) | Water | None | Room Temp | Reduced (not specified) | High (not specified) | [10] |

Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the chemical pathway for the formation of this compound and the general experimental workflow for its synthesis in a laboratory setting.

Caption: Figure 1: this compound Condensation Mechanism.

Caption: Figure 2: General Experimental Workflow.

References

- 1. iosrjournals.org [iosrjournals.org]

- 2. This compound | 16118-22-2 | Benchchem [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. tandfonline.com [tandfonline.com]

- 11. prepchem.com [prepchem.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols: Phenylmethanimine as a Precursor for Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylmethanimine, and more broadly N-benzyl imines, serve as crucial precursors for the synthesis of a diverse array of nitrogen-containing heterocycles. While this compound itself is often a transient species, it is readily generated in situ to form highly reactive intermediates known as azomethine ylides. These 1,3-dipoles are powerful building blocks in cycloaddition reactions, providing a convergent and stereocontrolled route to valuable heterocyclic scaffolds, particularly substituted pyrrolidines. This document provides detailed application notes and experimental protocols for the use of this compound precursors in the synthesis of heterocyclic compounds, with a focus on [3+2] cycloaddition reactions.

The versatility of this method allows for the construction of complex molecular architectures from simple, readily available starting materials, making it a valuable tool in medicinal chemistry and drug discovery for the generation of novel chemical entities. The reactions are often characterized by high atom economy and the potential to create multiple stereocenters in a single step.

Key Reaction: [3+2] Cycloaddition via Azomethine Ylide Intermediate

The most prominent application of this compound as a precursor is in the [3+2] dipolar cycloaddition reaction. In this process, an azomethine ylide, generated in situ from a this compound precursor, reacts with a dipolarophile (typically an electron-deficient alkene or alkyne) to furnish a five-membered heterocyclic ring.

A common and effective method for the in situ generation of the necessary azomethimine ylide involves the condensation of an α-amino acid with an aldehyde. For N-benzyl substituted ylides, this typically involves the reaction of N-phenyl-α-amino acids (like N-phenylglycine or sarcosine) with an aldehyde, or the reaction of benzylamine with an α-keto acid or aldehyde. A widely used method is the decarboxylative condensation of an α-amino acid with an aldehyde.

Experimental Protocols

Protocol 1: Synthesis of a Substituted Pyrrolidine via [3+2] Cycloaddition of an in situ Generated Azomethine Ylide

This protocol describes a general procedure for the three-component reaction between a benzaldehyde derivative, an α-amino acid, and an electron-deficient alkene to synthesize a highly substituted pyrrolidine.

Materials:

-

Benzaldehyde derivative (e.g., benzaldehyde)

-

α-Amino acid (e.g., sarcosine - N-methylglycine)

-

Dipolarophile (e.g., N-phenylmaleimide)

-

Solvent (e.g., Toluene, Acetonitrile)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and magnetic stirrer

-

Heating mantle or oil bath

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the benzaldehyde derivative (1.0 mmol), the α-amino acid (1.2 mmol), and the dipolarophile (1.0 mmol).

-

Add the solvent (10 mL) to the flask.

-

Flush the flask with an inert gas (Nitrogen or Argon).

-

Heat the reaction mixture to reflux (the exact temperature will depend on the solvent used, typically 80-110 °C) and stir vigorously.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired pyrrolidine derivative.

-

Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Data Presentation

The following tables summarize typical quantitative data for the synthesis of substituted pyrrolidines using this compound precursors in [3+2] cycloaddition reactions.

| Entry | Aldehyde | α-Amino Acid | Dipolarophile | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Sarcosine | N-Phenylmaleimide | Toluene | 110 | 12 | 85 |

| 2 | 4-Chlorobenzaldehyde | Sarcosine | N-Phenylmaleimide | Acetonitrile | 80 | 18 | 78 |

| 3 | Benzaldehyde | Glycine | Dimethyl acetylenedicarboxylate | Xylene | 140 | 8 | 65 |

| 4 | 4-Methoxybenzaldehyde | Sarcosine | N-Phenylmaleimide | Toluene | 110 | 15 | 92 |

| 5 | Benzaldehyde | Proline | Diethyl fumarate | DMF | 120 | 24 | 72 |

Table 1: Synthesis of Pyrrolidine Derivatives via Three-Component [3+2] Cycloaddition.

| Entry | Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | AgOAc | (R)-Tol-BINAP | THF | 25 | 24 | 88 | 95 |

| 2 | Cu(OTf)₂ | Box | CH₂Cl₂ | 0 | 12 | 91 | 92 |

| 3 | AgF | Fesulphos | Toluene | 25 | 18 | 75 | 89 |

Table 2: Enantioselective Synthesis of Pyrrolidines using Metal Catalysis.

Visualizations

Caption: General workflow for the synthesis of pyrrolidines.

Caption: Decarboxylative generation of an azomethine ylide.

Application of Phenylmethanimine in Multi-Component Reactions: A Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of phenylmethanimine and its derivatives as key intermediates in multi-component reactions (MCRs). These reactions are highly valued in medicinal chemistry and drug discovery for their efficiency in generating complex, drug-like molecules in a single step. This guide offers detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to facilitate the use of this compound in the synthesis of diverse molecular scaffolds.

This compound, the simplest aromatic imine, and its substituted analogues are pivotal building blocks in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. Their utility in MCRs stems from the electrophilic nature of the imine carbon, which readily reacts with various nucleophiles. This reactivity allows for the rapid construction of molecular complexity from simple, readily available starting materials.

Key Multi-Component Reactions Involving this compound Intermediates